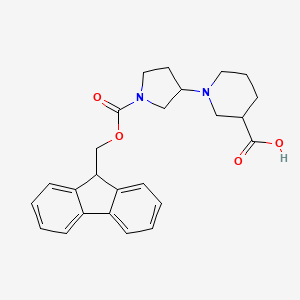

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid

Descripción general

Descripción

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a piperidine ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid typically involves multiple steps:

Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the pyrrolidine ring. This is usually done using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, often involving intermediates like piperidine-3-carboxylic acid.

Coupling Reactions: The protected pyrrolidine and piperidine intermediates are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale production of Fmoc-protected amino acids and piperidine derivatives.

Automated Synthesis: Use of automated peptide synthesizers to streamline the coupling and deprotection steps.

Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Coupling: It readily participates in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: EDC and HOBt in an organic solvent like dichloromethane.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

Aplicaciones Científicas De Investigación

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid has several applications in scientific research:

Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect amino groups.

Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.

Material Science: Used in the synthesis of peptide-based materials with unique properties.

Mecanismo De Acción

The primary mechanism of action for 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Lysine: Similar in function, used to protect the amino group of lysine.

Fmoc-Valine: Used to protect the amino group of valine during peptide synthesis.

Uniqueness

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring and a piperidine ring, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex peptides and proteins where specific structural features are required.

Actividad Biológica

1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)piperidine-3-carboxylic acid, often referred to as Fmoc-piperidine-pyrrolidine carboxylic acid, is a complex organic compound notable for its structural diversity and potential biological activities. The compound integrates a piperidine ring and a pyrrolidine moiety, both of which contribute to its pharmacological properties. This article explores the biological activity, mechanisms of action, and potential applications of this compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 486.55 g/mol. The structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N4O5 |

| Molecular Weight | 486.55 g/mol |

| CAS Number | Not specified |

| Boiling Point | Not available |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows for selective binding to active sites, while the piperidine and pyrrolidine rings enhance the overall stability and reactivity of the molecule .

Key Mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It may interact with specific receptors involved in neurotransmission or other physiological processes.

Biological Activity

Research indicates that derivatives of piperidine and pyrrolidine have shown various biological effects, including:

- Antitumor Activity : Some studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines.

- Antiviral Properties : There is emerging evidence that certain derivatives may inhibit viral replication.

- Neuroprotective Effects : Compounds with similar structures have been studied for their potential in treating neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Cytotoxicity :

-

Antiviral Activity Assessment :

- Objective : Assess the antiviral efficacy against influenza virus.

- Results : Showed a reduction in viral titers by up to 70% at higher concentrations .

- Neuroprotective Study :

Propiedades

IUPAC Name |

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-24(29)17-6-5-12-26(14-17)18-11-13-27(15-18)25(30)31-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTJKXUNEWVTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735076 | |

| Record name | 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-82-7 | |

| Record name | 1-[1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-pyrrolidinyl]-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.